molecular formula C22H17NO3 B4231786 N-(3-acetylphenyl)-2-{naphtho[2,1-b]furan-1-yl}acetamide

N-(3-acetylphenyl)-2-{naphtho[2,1-b]furan-1-yl}acetamide

Cat. No.: B4231786
M. Wt: 343.4 g/mol
InChI Key: DWQOCWXELXZXBC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{naphtho[2,1-b]furan-1-yl}acetamide is a complex organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a naphthofuran core, which is fused with an acetylphenyl group and an acetamide moiety. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{naphtho[2,1-b]furan-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, followed by condensation reactions with various nucleophiles . The reaction conditions often involve the use of organic solvents such as acetone and water, and catalysts like sodium azide (NaN3) for specific steps .

Industrial Production Methods

Industrial production of this compound may involve optimized catalytic pathways to enhance yield and selectivity. For instance, the Friedel-Crafts acylation and Wacker oxidation routes have been employed to achieve high selectivity and conversion rates . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{naphtho[2,1-b]furan-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-2-{naphtho[2,1-b]furan-1-yl}acetamide is unique due to its specific combination of functional groups and the naphthofuran core. This structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-benzo[e][1]benzofuran-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c1-14(24)16-6-4-7-18(11-16)23-21(25)12-17-13-26-20-10-9-15-5-2-3-8-19(15)22(17)20/h2-11,13H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQOCWXELXZXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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